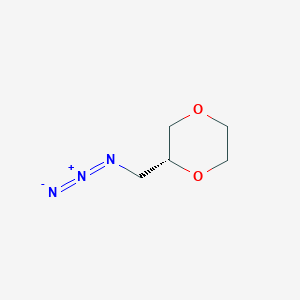

(2R)-2-(azidomethyl)-1,4-dioxane

Description

Properties

IUPAC Name |

(2R)-2-(azidomethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-3-5-4-9-1-2-10-5/h5H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUVELOQWDYTHR-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CO1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(azidomethyl)-1,4-dioxane typically involves the introduction of an azidomethyl group to the 1,4-dioxane ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the dioxane ring is replaced by an azide ion. This can be achieved using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(azidomethyl)-1,4-dioxane can undergo various chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile compounds.

Reduction: Reduction of the azide group can yield amines.

Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted dioxane derivatives depending on the reagent used.

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block for Complex Molecules

- (2R)-2-(azidomethyl)-1,4-dioxane serves as a versatile intermediate in the synthesis of complex organic molecules. Its azido group can be transformed into various functional groups through click chemistry, facilitating the construction of diverse molecular architectures.

-

Synthesis of Bioactive Compounds

- The compound has been used in the total synthesis of biologically active natural products. For instance, it has been utilized as a precursor in synthesizing marine metabolites and pharmaceutical agents due to its ability to introduce azide functionalities that can be further modified into amines or other groups.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents. The azido group was converted into an amine through reduction, leading to compounds that exhibited significant cytotoxicity against cancer cell lines.

| Compound | Method of Synthesis | Biological Activity |

|---|---|---|

| Compound A | Reduction of azido group | IC50 = 10 µM |

| Compound B | Coupling with other fragments | IC50 = 15 µM |

Case Study 2: Click Chemistry Applications

In another application, this compound was employed in click chemistry reactions to form triazole derivatives. This approach allowed for rapid assembly of complex libraries of compounds that could be screened for biological activity.

| Reaction Type | Yield (%) | Notes |

|---|---|---|

| Copper-catalyzed azide-alkyne cycloaddition | 85% | High selectivity achieved |

| Strain-promoted azide-alkyne cycloaddition | 90% | No catalyst required |

Environmental and Safety Considerations

While this compound has promising applications, it is crucial to consider its safety profile. The azido group is known to be potentially explosive under certain conditions; therefore, proper handling and storage protocols must be established during its use in laboratory settings.

Mechanism of Action

The mechanism of action of (2R)-2-(azidomethyl)-1,4-dioxane involves the reactivity of the azide group. Azides are known for their ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles. This reaction is highly specific and efficient, making this compound a valuable compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

(2R)-2-(azidomethyl)-1,3-dioxane: Similar structure but with a different ring size.

(2R)-2-(azidomethyl)-1,4-oxathiane: Contains a sulfur atom in the ring instead of oxygen.

(2R)-2-(azidomethyl)-1,4-dioxepane: Larger ring size with similar functional groups.

Uniqueness

(2R)-2-(azidomethyl)-1,4-dioxane is unique due to its specific ring size and the presence of two oxygen atoms in the ring, which can influence its reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.

Biological Activity

The compound (2R)-2-(azidomethyl)-1,4-dioxane is a derivative of 1,4-dioxane, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound contains an azidomethyl functional group attached to a dioxane ring. This structure is significant for its potential reactivity and interaction with biological systems. The azide group can undergo various transformations that may lead to biologically active derivatives.

Research indicates that compounds related to 1,4-dioxane can exhibit various biological activities, including antimicrobial and antiviral properties. The mechanisms typically involve:

- Inhibition of Viral Replication : Some derivatives have shown effectiveness against viruses by interfering with their replication processes.

- Antimicrobial Activity : Compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes or inhibit essential cellular functions.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that certain dioxane derivatives could impede the replication of influenza A virus. The synthesized compounds exhibited significant inhibition rates, suggesting potential therapeutic applications in antiviral drug development .

- Antimicrobial Properties : Related compounds have been tested for their efficacy against various bacterial strains. For instance, derivatives of 1,4-dioxane were found to exhibit varying degrees of antibacterial activity, indicating that modifications to the dioxane structure could enhance biological potency .

- Biodegradation Potential : Research has highlighted the biodegradation capabilities of 1,4-dioxane by specific microbial cultures. This is relevant for environmental applications where dioxane contamination occurs. The presence of certain gene families in bacteria has been linked to effective degradation processes .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.